

Thermodynamic Profile and Stability of 4-Decyne: A Technical Guide

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Compound of Interest

Compound Name: 4-Decyne

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This technical guide provides a comprehensive overview of the thermodynamic data and chemical stability of **4-decyne** ($C_{10}H_{18}$), an internal alkyne of interest in organic synthesis and materials science. The information presented herein is intended to be a valuable resource for professionals engaged in research and development, offering insights into the energetic properties and reactivity of this molecule.

Core Thermodynamic Data

The thermodynamic properties of a compound are crucial for understanding its energy content and the feasibility of its chemical transformations. The standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy are key parameters in this regard.

Table 1: Thermodynamic Properties of **4-Decyne**

Thermodynamic Property	Symbol	Value	State	Source
Enthalpy of Formation (Standard)	$\Delta_f H^\circ$	19.90 ± 3.00 kJ/mol	Gas	Cheméo[1]
Gibbs Free Energy of Formation (Standard)	$\Delta_f G^\circ$	236.12 kJ/mol (Calculated)	Gas	Cheméo[1]
Enthalpy of Hydrogenation to Decane	$\Delta_r H^\circ$	-269.4 ± 1.7 kJ/mol	Liquid	NIST WebBook[2]
Standard Molar Entropy	S°	Data not readily available	-	-

Note: The Standard Gibbs Free Energy of Formation is a calculated value and not experimentally determined.

Stability and Reactivity Profile

The stability of **4-decyne** is determined by its molecular structure, specifically the presence of the internal carbon-carbon triple bond. While kinetically stable under standard conditions, alkynes are thermodynamically unstable compared to their corresponding alkanes, as indicated by the highly exothermic enthalpy of hydrogenation.[3][4]

Thermal Stability

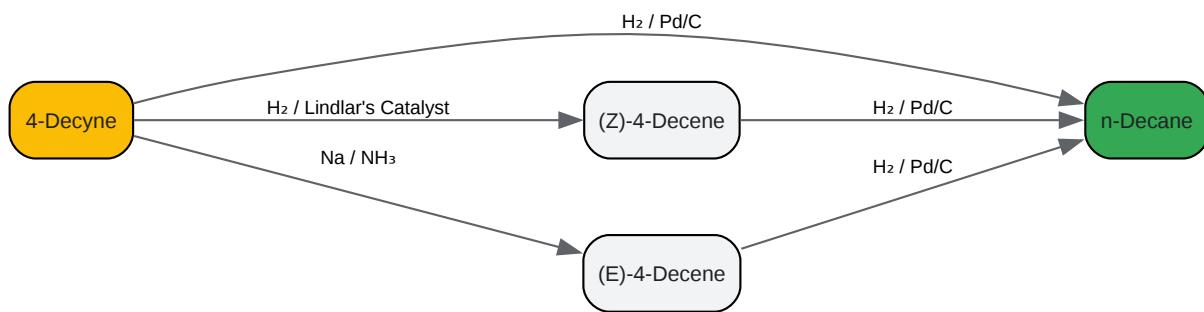
Specific experimental data on the thermal decomposition of **4-decyne** is limited. However, the decomposition of long-chain hydrocarbons typically proceeds via radical chain mechanisms at elevated temperatures, leading to the formation of smaller alkanes, alkenes, and alkynes. The triple bond in **4-decyne**, with a bond strength of approximately 839 kJ/mol, requires significant energy input to be cleaved.[3]

Chemical Stability and Reactivity

The reactivity of **4-decyne** is characteristic of internal alkynes, which are generally less reactive in electrophilic addition reactions than terminal alkynes or alkenes.^[5]

- Reduction: **4-decyne** can be reduced to (Z)-4-decene, (E)-4-decene, or n-decane depending on the reagents and conditions employed.
 - Complete Hydrogenation: Catalytic hydrogenation with catalysts such as platinum or palladium on carbon (Pd/C) leads to the complete reduction to n-decane.^[6]
 - Partial Hydrogenation (cis-alkene): The use of a "poisoned" catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen to form (Z)-4-decene (cis-isomer).^{[6][7]}
 - Partial Hydrogenation (trans-alkene): Dissolving metal reduction, for example, with sodium in liquid ammonia, leads to the anti-addition of hydrogen, yielding (E)-4-decene (trans-isomer).^{[8][9]}
- Oxidation: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond of **4-decyne**, typically yielding carboxylic acids. In the case of **4-decyne**, this would produce butanoic acid and hexanoic acid.
- Isomerization: Internal alkynes like **4-decyne** can undergo isomerization to other alkynes or to allenes under specific catalytic conditions, often requiring strong bases or transition metal complexes.^[10]

The following diagram illustrates the primary reduction pathways of **4-decyne**.



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Reduction pathways of **4-decyne**.

Experimental Protocols

The determination of thermodynamic data for compounds like **4-decyne** relies on precise calorimetric measurements. A key experimental value, the enthalpy of hydrogenation, is often used to derive the enthalpy of formation.

Determination of Enthalpy of Hydrogenation by Calorimetry

The enthalpy of hydrogenation of **4-decyne** to n-decane was determined by Rogers, Dagdagan, and Allinger (1979) using a calorimetric method. While the specific instrumental details from the original publication are not fully reproduced here, the general experimental workflow for such a determination is outlined below.

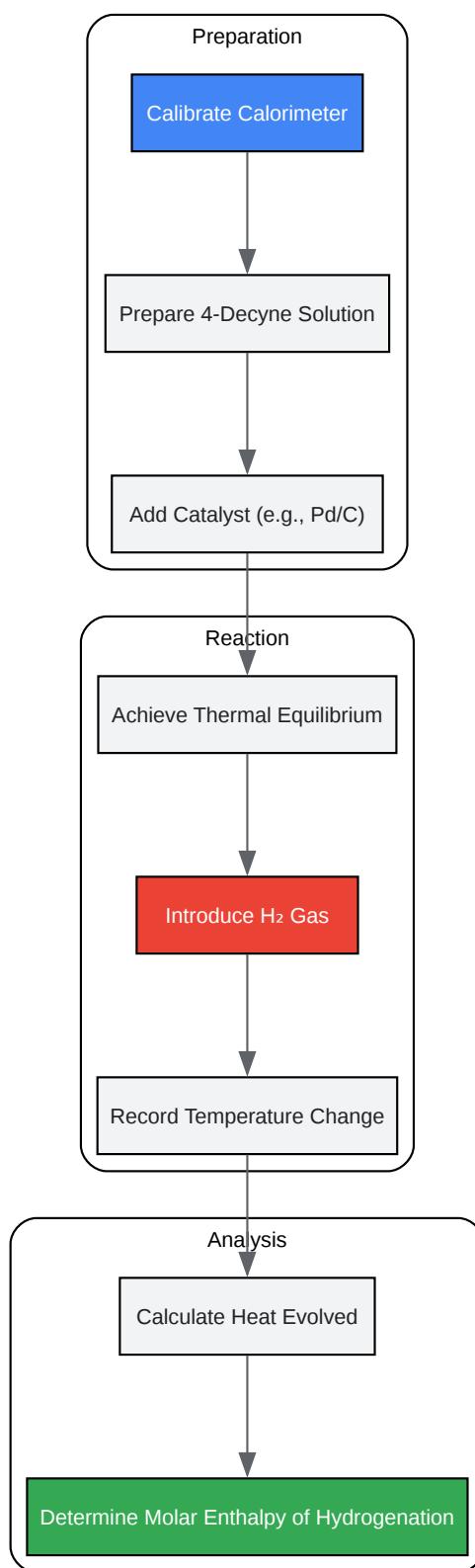
Principle: The heat released during the catalytic hydrogenation of a known amount of the alkyne in a calorimeter is measured. This heat of reaction, when corrected to standard conditions, provides the enthalpy of hydrogenation.

Generalized Experimental Workflow:

- **Calorimeter Calibration:** The calorimeter is calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.
- **Sample Preparation:** A precise mass of **4-decyne** is dissolved in a suitable solvent (e.g., hexane) and placed in the reaction vessel within the calorimeter.
- **Catalyst Introduction:** A hydrogenation catalyst, such as palladium on carbon, is introduced into the reaction vessel.
- **Reaction Initiation:** The system is brought to thermal equilibrium. Hydrogen gas is then introduced into the reaction vessel to initiate the hydrogenation reaction.
- **Temperature Measurement:** The change in temperature of the calorimeter due to the exothermic hydrogenation reaction is meticulously recorded over time until the reaction is complete and the system returns to thermal equilibrium.

- Data Analysis: The heat evolved during the reaction is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to determine the molar enthalpy of hydrogenation.

The following diagram illustrates a simplified logical workflow for this experimental procedure.

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Workflow for determining the enthalpy of hydrogenation.

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